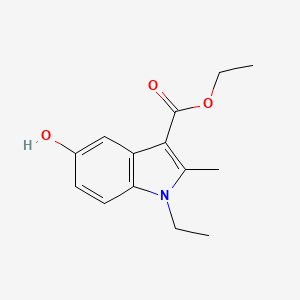
Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, involves complex processes such as the Friedel-Crafts acylation. This method has been applied to ethyl 1H-indole-2-carboxylate and its derivatives, demonstrating acylation at the C3-position or the benzene moiety, primarily at the C5-position of the indole nucleus. The regioselectivity of acylation in these compounds is a topic of significant interest (Tani et al., 1990).
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, has been elucidated through various techniques such as X-ray diffraction. These analyses provide insight into the planarity of the aromatic ring system and the spatial arrangement of substituents, which are critical for understanding the compound's reactivity and interactions (Siddiquee et al., 2009).
Chemical Reactions and Properties
Indole derivatives exhibit a wide range of chemical reactions, including acylation, alkylation, and cyclization, contributing to their diverse chemical properties. These reactions are influenced by the functional groups present and the compound's molecular structure. Notably, the acylation of ethyl indole-2-carboxylates to produce ethyl 3-acylindole-2-carboxylates showcases the versatility of these compounds in chemical synthesis (Murakami et al., 1985).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions, including hydrogen bonding and π-π stacking interactions (Siddiquee et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and various reagents, are pivotal for its use in synthetic chemistry. The compound's reactivity is influenced by the electron density distribution within the molecule and the presence of functional groups that can participate in chemical reactions (Murakami et al., 1985).
Aplicaciones Científicas De Investigación
Antiviral Research
Ethyl 5-hydroxyindole-3-carboxylates, closely related to Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, have shown promising results in antiviral research. For instance, certain derivatives have exhibited significant anti-Hepatitis B virus (HBV) activities, outperforming established drugs like lamivudine (Zhao et al., 2006). Additionally, other derivatives have shown potential against influenza A and Hepatitis C viruses, although their effectiveness varies (Ivashchenko et al., 2014).
Pharmaceutical Research
In the realm of pharmaceuticals, derivatives of Ethyl 5-hydroxyindole-3-carboxylate have been explored for their potential in inhibiting 5-lipoxygenase (5-LO), an enzyme involved in inflammatory and allergic diseases. Certain compounds within this class have shown promising results in inhibiting human 5-LO in cell-based assays (Peduto et al., 2014).
Natural Sources and Derivatives
Research has also highlighted the natural occurrence of similar compounds. For example, new indole derivatives including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester have been isolated from marine sponges, underscoring the potential of natural sources in providing bioactive compounds (Abdjul et al., 2015).
Synthetic Methodologies
Significant advancements have been made in the synthetic methodologies for producing derivatives of Ethyl 5-hydroxyindole-3-carboxylate. This includes the development of efficient synthetic routes for various derivatives, which are crucial for pharmaceutical applications (Huang et al., 2010).
Propiedades
IUPAC Name |
ethyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-15-9(3)13(14(17)18-5-2)11-8-10(16)6-7-12(11)15/h6-8,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMYTLXTYCIQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347204 | |
| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49742-74-7 | |
| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

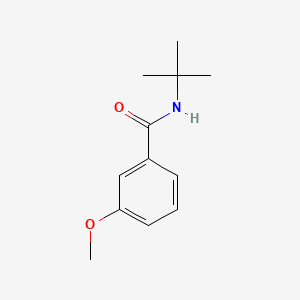

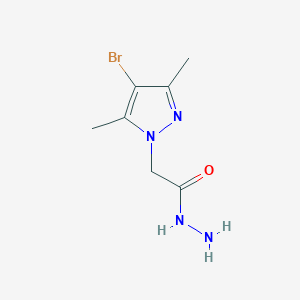

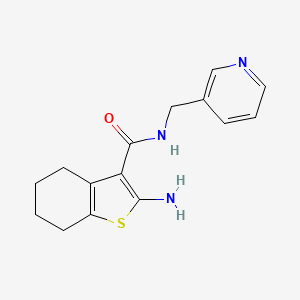

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)

![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)
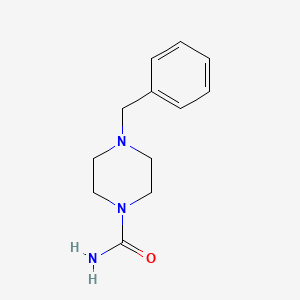
![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)